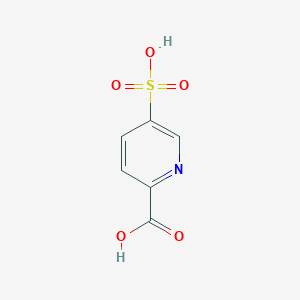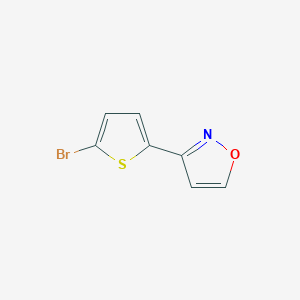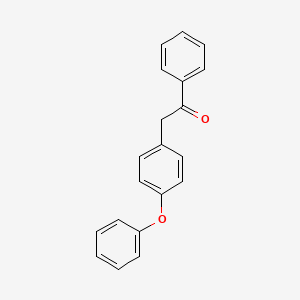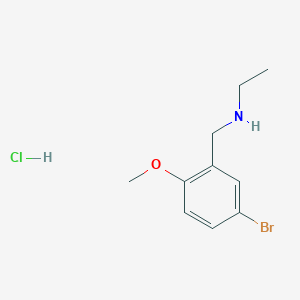
5-Sulfopicolinic acid
Overview
Description
5-Sulfopicolinic acid is a chemical compound with the molecular formula C6H5NO5S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Sulfopicolinic acid consists of 6 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . The average mass is 203.173 Da and the monoisotopic mass is 202.988846 Da .Scientific Research Applications
Organocatalyst for One-Pot Synthesis
Scientific Field
Organic Chemistry
Summary of Application
5-Sulfosalicylic acid (5-SSA) is used as an organocatalyst for the one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones . This process is considered green and atom economic.
Methods of Application
The synthesis is carried out in the presence of 5-SSA under solvent-free conditions . The protocol involves a one-pot, multi-component reaction, which is a valuable asset in medicinal and pharmaceutical chemistry .
Results
The use of 5-SSA as an organocatalyst results in high yields and shorter reaction times. It also simplifies the experimental and work-up procedure .
Biomaterial Applications
Scientific Field
Biomedical Engineering
Summary of Application
Sulfonated molecules like 5-Sulfosalicylic acid have found applications in the field of biomaterials . They are used in the creation of hydrogels, scaffolds, and nanoparticles .
Methods of Application
The process involves the sulfonation of biomaterials, a chemical modification that introduces sulfonic acid groups, enhancing the properties of these materials .
Results
Sulfonated biomaterials have shown promising results in regenerative medicine, drug delivery, and tissue engineering . They also play a significant role in advancing scientific research .
Enhancing Vase Life of Cut Flowers
Scientific Field
Botany
Summary of Application
5-Sulfosalicylic acid (5-SSA) is used to enhance the vase life of cut flowers of Gladiolus grandiflora variety ‘Green Willow’ .
Methods of Application
The application method and experimental procedures for this use are not specified in the source .
Results
The results or outcomes of this application are not provided in the source .
Synthesis of Novel Compounds
Summary of Application
5-Sulfopicolinic acid is used in the synthesis of novel compounds . The specific details of the compounds synthesized are not provided in the source .
Methods of Application
The synthesis is carried out using solid-phase methods . However, the specific experimental procedures and technical details are not provided in the source .
Results
Biomaterial Applications
Summary of Application
Sulfonated molecules like 5-Sulfopicolinic acid have found applications in the field of biomaterials . They are used in the creation of hydrogels, scaffolds, and nanoparticles .
Results
Antimicrobial Resistance
Scientific Field
Microbiology
Summary of Application
Cationic amino acid-enriched short peptides, synthesized via solid-phase methods, are explored as innovative antimicrobial agents . The specific role of 5-Sulfopicolinic acid in this context is not provided in the source .
Safety And Hazards
5-Sulfopicolinic acid is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Protective equipment and adequate ventilation are recommended when handling this compound .
Future Directions
properties
IUPAC Name |
5-sulfopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-6(9)5-2-1-4(3-7-5)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIORIXOHHAHET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376512 | |
| Record name | 5-Sulfopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sulfopicolinic acid | |
CAS RN |
4833-91-4 | |
| Record name | 5-Sulfopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole](/img/structure/B1607943.png)







![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)
